molecular formula C11H11NO B3045272 2(1H)-Quinolinone, 8-ethyl- CAS No. 103987-26-4

2(1H)-Quinolinone, 8-ethyl-

Cat. No.: B3045272
CAS No.: 103987-26-4
M. Wt: 173.21 g/mol
InChI Key: URHSVQDWLISXOY-UHFFFAOYSA-N
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Description

8-Ethyl-2(1H)-quinolinone is a substituted quinolinone derivative characterized by an ethyl group at the C8 position and a ketone group at the C2 position. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, widely studied for their diverse reactivity and biological applications. The ethyl substituent at C8 introduces steric and electronic effects that differentiate this compound from simpler analogs like 8-methyl- or 8-hydroxyquinolinones.

Properties

IUPAC Name

8-ethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHSVQDWLISXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446357
Record name 2(1H)-Quinolinone, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-26-4
Record name 2(1H)-Quinolinone, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-quinolinone, 8-ethyl- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an o-aminobenzyl ketone, under acidic or basic conditions. The reaction typically proceeds via an intramolecular condensation to form the quinolinone ring system.

Industrial Production Methods: Industrial production of 2(1H)-quinolinone, 8-ethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinolinone, 8-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinolinone or tetrahydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinolinones.

Scientific Research Applications

Medicinal Chemistry Applications

2(1H)-Quinolinone derivatives, including 8-ethyl- variants, have been extensively studied for their pharmacological properties:

  • Anticancer Activity : Research indicates that quinolinone derivatives can inhibit the growth of cancer cells. For instance, compounds containing the 8-hydroxyquinoline moiety have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines. A study highlighted the synthesis of several derivatives that demonstrated significant cytotoxicity against cancer cells, making them potential leads for drug development .
  • Antimicrobial Properties : The compound has been investigated for its ability to combat bacterial and fungal infections. Quinolinone derivatives have exhibited activity against a range of pathogens, including resistant strains of bacteria. A notable study evaluated the antimicrobial efficacy of substituted quinolinones, revealing their potential as effective antimicrobial agents .
  • Neuroprotective Effects : Some studies have focused on the neuroprotective properties of quinolinones. For instance, bifunctional iron chelators incorporating an 8-hydroxyquinoline moiety have been developed to reduce oxidative stress in neurodegenerative diseases such as Parkinson's disease. These compounds not only bind iron but also exhibit antioxidant properties, which may help mitigate neurodegeneration .

Biological Applications

The biological implications of 2(1H)-Quinolinone, 8-ethyl- extend beyond direct medicinal uses:

  • Enzyme Inhibition : Quinolinones are known to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. For example, they have been studied as inhibitors of 2OG-dependent enzymes, which play roles in several metabolic pathways .
  • Chelating Agents : The ability of 8-hydroxyquinoline derivatives to chelate metal ions makes them useful in biological systems where metal ion homeostasis is crucial. This property is particularly relevant in developing treatments for conditions related to metal ion imbalances .

Industrial Applications

In addition to their biological significance, 2(1H)-Quinolinone derivatives find applications in various industries:

  • Dyes and Pigments : The unique chemical properties of quinolinones make them suitable for synthesizing dyes and pigments used in textiles and coatings. Their vibrant colors and stability under light make them desirable for these applications.
  • Organic Light Emitting Diodes (OLEDs) : Quinolinones are utilized as electron carriers in OLED technology due to their favorable electronic properties. This application highlights their importance in advancing display technologies .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against resistant bacterial strains
Neuroprotective agentsReduces oxidative stress in neurodegenerative diseases
Biological ApplicationsEnzyme inhibitorsInhibits dysregulated enzyme activity
Chelating agentsImportant for metal ion homeostasis
Industrial ApplicationsDyes and pigmentsStable and vibrant colorants for textiles
OLED technologyUsed as electron carriers for improved display technologies

Mechanism of Action

The mechanism of action of 2(1H)-quinolinone, 8-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2(1H)-Quinolinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
8-Methyl-2(1H)-quinolinone C8-CH₃ C₁₀H₉NO 159.19 g/mol Precursor for alkylation studies; undergoes O-alkylation exclusively
8-Chloro-2(1H)-quinolinone C8-Cl C₉H₆ClNO 179.6 g/mol Melting point: 209–212°C; used in nucleophilic substitution reactions
8-Hydroxy-2(1H)-quinolinone C8-OH C₉H₇NO₂ 161.16 g/mol Antioxidant properties; synthetic intermediate
6,8-Dimethyl-4(1H)-quinolinone C6-CH₃, C8-CH₃, C4-ketone C₁₁H₁₁NO 173.21 g/mol Predicted density: 1.339 g/cm³
4-Chloro-8-methylquinolin-2(1H)-one C4-Cl, C8-CH₃ C₁₀H₈ClNO 193.63 g/mol Forms 4-sulfanyl, hydrazino, and amino derivatives

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., -CH₃, -C₂H₅) enhance nucleophilicity at adjacent positions, while electron-withdrawing groups (e.g., -Cl, -OH) alter redox properties and hydrogen-bonding capacity .

Table 2: Reactivity Trends in Substituted Quinolinones

Reaction Type 8-Methyl Derivative 8-Chloro Derivative 8-Hydroxy Derivative
Alkylation Exclusively O-alkylated N/A Forms ethers or esters via hydroxyl group
Nucleophilic Substitution Not reported 4-Cl replaced by -SH, -NH₂, -N₃ Hydroxyl group participates in Schiff base formation
Redox Reactions Oxidized to dihydroquinolinones Stable under reducing conditions Antioxidant activity via radical scavenging

Comparison with 8-Ethyl Derivative :

  • The ethyl group may hinder O-alkylation due to steric effects, contrasting with the 8-methyl analog, which undergoes smooth O-alkylation .
  • Unlike 8-chloro derivatives, 8-ethyl-2(1H)-quinolinone is unlikely to participate in nucleophilic substitution at C8, as alkyl groups are poor leaving groups.

Biological Activity

2(1H)-Quinolinone, 8-ethyl- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound 2(1H)-Quinolinone, 8-ethyl- features a quinolinone core structure, which is known for its versatility in medicinal chemistry. The presence of an ethyl group at the 8-position enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinolinones, including 2(1H)-Quinolinone, 8-ethyl-, exhibit significant antimicrobial activity. A study highlighted that various quinolinone derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2(1H)-Quinolinone, 8-ethyl-Staphylococcus aureus4 µg/mL
2(1H)-Quinolinone, 8-ethyl-Escherichia coli8 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of quinolinones has been extensively studied. Specifically, 2(1H)-Quinolinone derivatives have shown promise in inhibiting cancer cell proliferation. For example, a study reported that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
2(1H)-Quinolinone, 8-ethyl-HeLa (cervical cancer)5.0
2(1H)-Quinolinone, 8-ethyl-MCF-7 (breast cancer)4.5

This indicates the potential of this compound in cancer therapeutics .

The biological activity of 2(1H)-Quinolinone, 8-ethyl- is attributed to its interaction with specific molecular targets. The compound may inhibit key enzymes involved in disease pathways or act as a receptor modulator. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : It may bind to dopamine receptors, exhibiting agonist activity similar to established dopaminergic drugs .

Neuroprotective Effects

A significant study investigated the neuroprotective effects of quinolinones on Parkinson's disease models. The research demonstrated that compounds with a quinoline moiety could protect dopaminergic neurons from oxidative stress by chelating iron and reducing reactive oxygen species .

Antiviral Activity

Recent investigations have also explored the antiviral properties of quinolinones against viruses such as HIV and influenza. A derivative exhibited notable inhibition against viral replication with minimal cytotoxicity, suggesting its potential as an antiviral agent .

Q & A

Q. What are the common synthetic routes for 8-ethyl-substituted 2(1H)-quinolinones?

The synthesis of 8-ethyl-2(1H)-quinolinone derivatives typically employs cyclization strategies analogous to those used for 8-hydroxyquinoline (8-HQ). Key methods include:

  • Friedländer Annulation : Condensation of o-aminoacetophenone derivatives with ethyl-containing ketones or aldehydes under acidic conditions. For example, reacting 2-aminobenzaldehyde with ethyl acetoacetate can yield 8-ethyl-2(1H)-quinolinone via cyclodehydration .
  • Skraup Synthesis : Involves heating 8-ethyl-substituted aniline derivatives with glycerol and sulfuric acid, followed by oxidation. This method requires careful control of reaction conditions to avoid over-oxidation .
  • Post-Synthetic Modification : Introducing the ethyl group via alkylation of 8-hydroxy-2(1H)-quinolinone using ethyl halides in the presence of a base (e.g., K₂CO₃) .

Q. How can the structure of 8-ethyl-2(1H)-quinolinone be confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : The ethyl group (CH₂CH₃) appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.5–3.0 ppm). The lactam proton (N-H) is typically observed as a broad singlet (δ ~10–12 ppm) .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165–175 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₁NO: m/z 173.0845) .
  • X-ray Crystallography : Resolves tautomeric forms (lactam vs. zwitterionic) and confirms substitution patterns .

Advanced Research Questions

Q. How can regioselective ethyl substitution at position 8 be optimized in 2(1H)-quinolinone synthesis?

Regioselectivity is influenced by:

  • Directed Metalation : Use of directing groups (e.g., methoxy or halogens) at position 8 to facilitate lithiation, followed by quenching with ethyl iodide. For example, 8-methoxy-2(1H)-quinolinone can undergo deprotonation with LDA (lithium diisopropylamide) and subsequent alkylation .
  • Protection-Deprotection Strategies : Temporarily protecting reactive sites (e.g., lactam NH with Boc groups) to direct ethylation to position 8 .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity by reducing side reactions (e.g., over-alkylation) .

Q. How do tautomeric equilibria of 8-ethyl-2(1H)-quinolinone affect spectral interpretation?

The compound exists in equilibrium between lactam (neutral) and zwitterionic (N-protonated) forms (Figure 2 in ). This tautomerism complicates spectral analysis:

  • ¹H NMR : Broadening or splitting of NH signals due to exchange between tautomers.
  • IR Spectroscopy : Lactam C=O stretches (~1680 cm⁻¹) vs. zwitterionic NH stretches (~3200 cm⁻¹).
  • Mitigation : Use deuterated solvents (e.g., DMSO-d₆) to stabilize one form or employ low-temperature NMR to "freeze" the equilibrium .

Q. What experimental designs are recommended for evaluating the antimicrobial activity of 8-ethyl-2(1H)-quinolinone derivatives?

  • Minimum Inhibitory Concentration (MIC) Assays :
    • Test against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.
    • Use broth microdilution methods with concentrations ranging from 0.5–128 µg/mL. Activity is indicated by MIC₅₀ (50% inhibition) and MIC₉₀ (90% inhibition) values .
  • Mechanistic Studies :
    • Metal Chelation : Assess binding to Fe³⁺ or Cu²⁺ via UV-Vis titration (e.g., bathochromic shifts at ~400 nm) .
    • Biofilm Disruption : Quantify biofilm biomass using crystal violet staining after treatment .

Q. How can solubility limitations of 8-ethyl-2(1H)-quinolinone in biological assays be addressed?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) at position 4 or 5 to enhance aqueous solubility without compromising activity .
  • Formulation Strategies :
    • Use cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes.
    • Prepare phosphate-buffered saline (PBS) suspensions with 0.1% Tween 80 to stabilize hydrophobic compounds .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Variable-Temperature (VT) NMR : Identify dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C, 0°C, and –40°C.
  • Density Functional Theory (DFT) Calculations : Simulate NMR chemical shifts for proposed tautomers and compare with experimental data .
  • H/D Exchange Experiments : Confirm NH proton presence by treating the compound with D₂O and monitoring signal disappearance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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